![molecular formula C10H18Cl2N4O2 B2702142 6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride CAS No. 2361577-98-0](/img/structure/B2702142.png)
6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Scientific Research Applications
Synthesis and Characterization of Derivatives
A study by Al-Adhami and Al-Majidi (2021) explored the synthesis of a series of 6-amino-1,3-dimethyluracil derivatives, including 2,3-thiazolidin-4-one, 2,3-oxazolidin-5-one, and 2,3-imidazolidin-4-one derivatives from 6-amino-1,3-dimethyluracil. These compounds were evaluated for their antioxidant and antimicrobial activities, showcasing the compound's potential as a precursor for various biologically active derivatives Al-Adhami & Al-Majidi, 2021.
Green Synthesis Approaches
Ahadi et al. (2014) developed a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a reaction involving 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione. This method emphasizes environmental friendliness and the avoidance of chromatography and recrystallization for purification, contributing to more sustainable chemical synthesis practices Ahadi et al., 2014.
Novel Antimicrobial Agents
Research by Karthikeyan et al. (2010) focused on synthesizing novel dispiropyrrolidines through 1,3-dipolar cycloaddition, evaluating their antibacterial activity against various bacteria. This study highlights the potential of derivatives of 6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride in developing new antimicrobial agents Karthikeyan et al., 2010.
Photochemical Applications
Taylor and Kan (1963) investigated the photochemical dimerization of related pyrimidines, which could shed light on the potential photochemical applications of 6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride. Understanding the dimerization process under ultraviolet irradiation offers insights into the photochemical behavior of similar compounds Taylor & Kan, 1963.
Optical and Nonlinear Optical Applications
Mohan et al. (2020) synthesized pyrimidine-based bis-uracil derivatives for potential use in optical, nonlinear optical, and drug discovery applications. This research indicates the broader applicability of pyrimidine derivatives in materials science, particularly in developing materials for optical devices Mohan et al., 2020.
properties
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-12-8(14-4-3-7(11)6-14)5-9(15)13(2)10(12)16;;/h5,7H,3-4,6,11H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQCHXTYIQUOMK-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2702060.png)

![2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2702062.png)
![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)
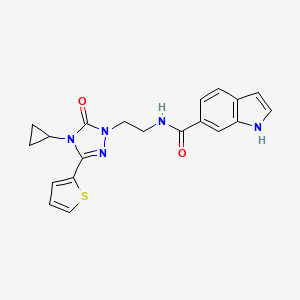

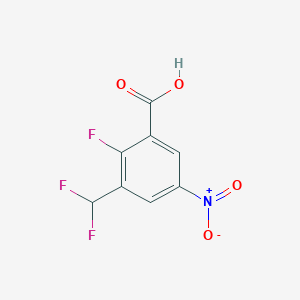
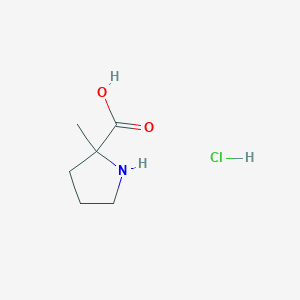
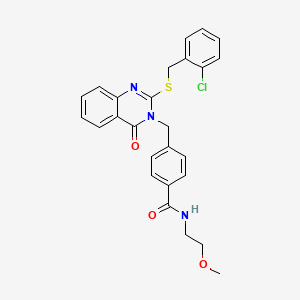
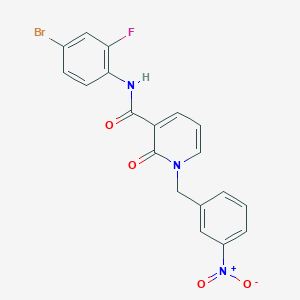
![ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2702078.png)

![ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2702082.png)